molecular formula C10H17N3O B13303712 n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine

n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13303712
M. Wt: 195.26 g/mol
InChI Key: HGKVIARXMFRKDB-UHFFFAOYSA-N
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Description

n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine: is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with isopropylhydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate nitrile oxide to yield the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups on the oxadiazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen atoms.

    Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antiviral agent.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • n-Cyclopentyl-3-propyl-1,2,4-oxadiazol-5-amine
  • n-Cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine

Comparison: Compared to similar compounds, n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-cyclopentyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,11,12,13)

InChI Key

HGKVIARXMFRKDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)NC2CCCC2

Origin of Product

United States

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